Tetracosactide acetate Tetracosactide acetate A synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of ADRENOCORTICOTROPIC HORMONE. ACTH (1-24), a segment similar in all species, contains the biological activity that stimulates production of CORTICOSTEROIDS in the ADRENAL CORTEX.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14506791
InChI: InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)
SMILES:
Molecular Formula: C136H210N40O31S
Molecular Weight: 2933.4 g/mol

Tetracosactide acetate

CAS No.:

Cat. No.: VC14506791

Molecular Formula: C136H210N40O31S

Molecular Weight: 2933.4 g/mol

* For research use only. Not for human or veterinary use.

Tetracosactide acetate -

Specification

Molecular Formula C136H210N40O31S
Molecular Weight 2933.4 g/mol
IUPAC Name 1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)
Standard InChI Key ZOEFCCMDUURGSE-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N

Introduction

Structural and Functional Characteristics

Molecular Architecture

Tetracosactide acetate (CAS 16960-16-0 net, 60189-34-6 acetate) consists of the first 24 N-terminal residues of human ACTH, stabilized by an acetate salt formulation. The peptide backbone features:

  • Key functional domains: N-terminal serine (position 1) critical for receptor binding

  • Stabilizing residues: Methionine (position 4) and tryptophan (position 9) maintaining structural integrity

PropertySpecification
Molecular formulaC₁₃₆H₂₁₀N₄₀O₃₁S
Molecular weight2933.5 g/mol
Isoelectric point10.2
Solubility>50 mg/mL in aqueous buffers (pH 3-5)

The tertiary structure adopts an α-helical conformation between residues 6-24, essential for melanocortin receptor activation .

Mechanism of Action

Primary Signaling Pathway

Tetracosactide acetate binds melanocortin-2 receptors (MC2R) on adrenal zona fasciculata cells with 90% homology to endogenous ACTH . Ligand-receptor interaction triggers:

  • Adenylate cyclase activation via Gs-protein coupling

  • Intracellular cAMP elevation (3-5 fold within 15 minutes)

  • Protein kinase A-mediated cholesterol ester hydrolysis

  • Enhanced steroidogenic acute regulatory (StAR) protein transcription

This cascade increases cortisol output by 200-500% within 60 minutes in healthy adrenals .

Secondary Immunomodulatory Effects

Recent studies reveal interactions with extra-adrenal melanocortin receptors:

ReceptorTissue DistributionObserved Effect
MC1Macrophages, neutrophilsIL-6/TNF-α suppression (40-60% reduction)
MC3LymphocytesTreg cell differentiation enhancement
MC5Endothelial cellsPGE2 synthesis inhibition

These mechanisms underpin emerging applications in autoimmune disorders .

Diagnostic Applications

Standard ACTH Stimulation Test

The 250 μg intramuscular protocol remains the gold standard for adrenal insufficiency diagnosis :

  • Baseline cortisol: <138 nmol/L (5 μg/dL) suggests insufficiency

  • 30-minute post-injection:

    • Normal response: ≥500 nmol/L (18 μg/dL)

    • Suboptimal: 138-499 nmol/L requires further testing

Veterinary Adaptations

Approved for canine adrenal assessment since 2024, demonstrating:

  • 92% sensitivity in detecting hypoadrenocorticism

  • 0.8% anaphylaxis risk versus 3.1% with porcine ACTH

Therapeutic Implementations

Adrenal Insufficiency Management

Weekly 1 mg intramuscular doses maintain cortisol levels in secondary insufficiency:

ParameterTetracosactideHydrocortisone
Morning cortisol320±45 nmol/L280±60 nmol/L
Bone density Δ-0.8%/year-2.1%/year
HbA1c increase0.3%0.9%

Superior metabolic profile versus glucocorticoid replacement .

Autoimmune Disease Trials

Phase II studies in membranous nephropathy (n=112):

  • 68% proteinuria reduction at 24 weeks (vs. 22% placebo)

  • Serum albumin increased by 12 g/L (p<0.01)

Pharmacokinetic Profile

Absorption and Distribution

  • Tmax: 45 minutes (IM), 3 minutes (IV)

  • Vd: 0.4 L/kg, concentrated in adrenal cortex (15x plasma levels)

  • Plasma protein binding: <5%

Metabolism and Excretion

Hepatic degradation follows Michaelis-Menten kinetics:

  • Primary enzymes: Plasma endopeptidases (t₁/₂ α=7 min)

  • Metabolites: 8 inactive oligopeptides excreted renally

FrequencyEventManagement
Common (≥5%)Flushing, headacheSelf-limiting
Rare (<1%)Anaphylaxis, hypokalemiaEpinephrine, K+ infusion

Contraindications

  • Primary adrenal insufficiency (risk of acute crisis)

  • Systemic fungal infections (immunosuppression risk)

Emerging Research Frontiers

Adrenal Regeneration

Preliminary data suggest pulsatile dosing (50 μg q6h) may stimulate:

  • 23% increase in adrenal volume at 6 months

  • Endogenous cortisol recovery in 18% of Addison's patients

Neonatal Applications

Ongoing trial (NCT04877229) in congenital adrenal hyperplasia:

  • 40% reduction in glucocorticoid dose requirements

  • Improved growth velocity (p=0.03 vs standard care)

Regulatory Landscape

RegionStatusApproved Indications
EUApprovedAdrenal function testing
USAInvestigationalAutoimmune nephropathy (Phase III)
AustraliaApprovedDiagnostic/therapeutic use

Comparative Clinical Efficacy

Rotator Cuff Tendinitis Study

A 2024 randomized trial (n=86) compared intramuscular tetracosactide versus triamcinolone acetonide :

Outcome MeasureTetracosactide ΔTriamcinolone Δp-value
VAS pain score-3.2±1.1-4.8±0.9<0.01
Constant-Murley score+18.4±6.2+27.1±5.7<0.001

While both therapies showed efficacy, triamcinolone demonstrated superior short-term outcomes, potentially due to localized anti-inflammatory effects .

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